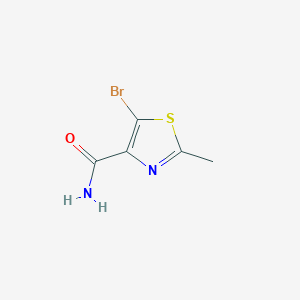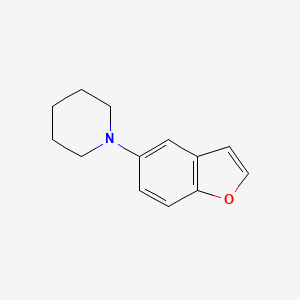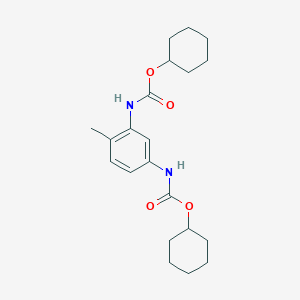
5-Bromo-2-methylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methylthiazole-4-carboxamide is a heterocyclic organic compound containing a thiazole ring substituted with a bromine atom, a methyl group, and a carboxylic acid amide group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylthiazole-4-carboxamide typically involves the bromination of a thiazole precursor. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of 2-amino-4-methyl-5-acetylthiazole, thiosemicarbazide, and phenacyl bromide in a one-pot multicomponent reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions with boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like spongy nickel or palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-methylthiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used to study the biochemical pathways and molecular targets in biological systems.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methylthiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.
5-Bromo-1,3-thiazole-4-carboxylate: Another thiazole derivative with similar chemical properties.
Uniqueness
5-Bromo-2-methylthiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and methyl substitutions make it a versatile intermediate for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
936477-33-7 |
|---|---|
Formule moléculaire |
C5H5BrN2OS |
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
5-bromo-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-2-8-3(5(7)9)4(6)10-2/h1H3,(H2,7,9) |
Clé InChI |
UPQNKRQSDHWFCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)Br)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile](/img/structure/B8744318.png)
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)










![3-[(4-Cyanopyridin-2-YL)sulfanyl]benzoic acid](/img/structure/B8744405.png)
